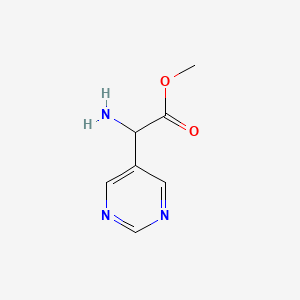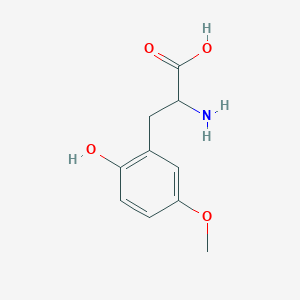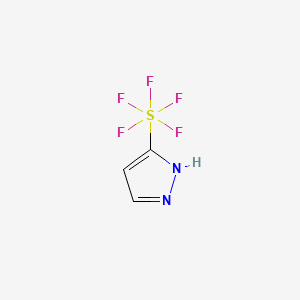
5-(pentafluoro-lambda6-sulfanyl)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(pentafluoro-lambda6-sulfanyl)-1H-pyrazole is a unique chemical compound characterized by the presence of a pentafluoro-lambda6-sulfanyl group attached to a pyrazole ring
Vorbereitungsmethoden
The synthesis of 5-(pentafluoro-lambda6-sulfanyl)-1H-pyrazole typically involves the reaction of pyrazole derivatives with pentafluorosulfanyl-containing reagents. One common method involves the use of pentafluorosulfanyl chloride in the presence of a base, such as triethylamine, to facilitate the substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
5-(pentafluoro-lambda6-sulfanyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the pentafluorosulfanyl group to other functional groups, such as thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentafluorosulfanyl group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .
Wissenschaftliche Forschungsanwendungen
5-(pentafluoro-lambda6-sulfanyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound is studied for its potential biological activity, including its ability to interact with specific enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs with improved efficacy and safety profiles.
Wirkmechanismus
The mechanism of action of 5-(pentafluoro-lambda6-sulfanyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes and proteins. The pentafluorosulfanyl group can form covalent bonds with the active sites of these targets, inhibiting their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
5-(pentafluoro-lambda6-sulfanyl)-1H-pyrazole can be compared with other similar compounds, such as:
- 3-(pentafluoro-lambda6-sulfanyl)benzoic acid
- 2-chloro-5-(pentafluoro-lambda6-sulfanyl)aniline
- 3-(pentafluoro-lambda6-sulfanyl)benzenesulfonamide These compounds share the pentafluorosulfanyl group but differ in their core structures and functional groups. The uniqueness of this compound lies in its pyrazole ring, which imparts distinct chemical properties and potential applications .
Eigenschaften
Molekularformel |
C3H3F5N2S |
|---|---|
Molekulargewicht |
194.13 g/mol |
IUPAC-Name |
pentafluoro(1H-pyrazol-5-yl)-λ6-sulfane |
InChI |
InChI=1S/C3H3F5N2S/c4-11(5,6,7,8)3-1-2-9-10-3/h1-2H,(H,9,10) |
InChI-Schlüssel |
IPCNHUZUXOIBJI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(NN=C1)S(F)(F)(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



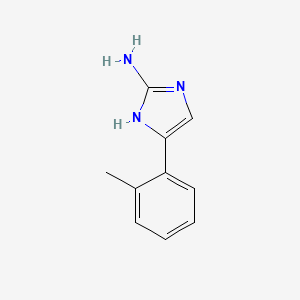
![Tert-butyl n-[4-(1-amino-2-hydroxyethyl)phenyl]carbamate](/img/structure/B13603988.png)


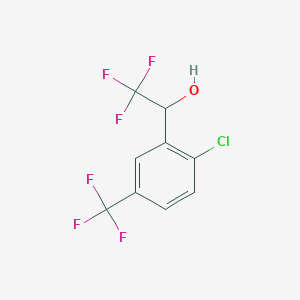

![2-[3-Fluoro-5-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B13604032.png)
![1-[4-(methoxymethyl)phenyl]Piperazine](/img/structure/B13604038.png)

![{4-[(Difluoromethyl)sulfanyl]phenyl}hydrazine](/img/structure/B13604046.png)

